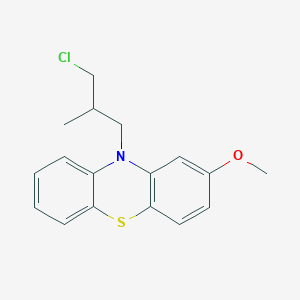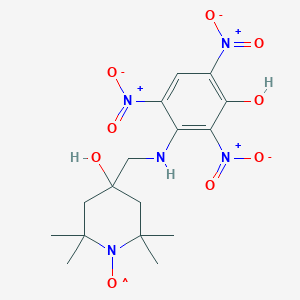
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide (also known as TEMPOL) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. This compound has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications.
Aplicaciones Científicas De Investigación
TEMPOL has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. It has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications. TEMPOL has been used to treat various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has also been used in research related to oxidative stress, free radicals, and reactive oxygen species.
Mecanismo De Acción
TEMPOL's mechanism of action is based on its ability to scavenge free radicals and reactive oxygen species. It does this by donating an electron to these species, which stabilizes them and prevents them from causing cellular damage. In addition, TEMPOL has been shown to inhibit the production of pro-inflammatory cytokines, which further contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
TEMPOL has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, TEMPOL has been shown to have anti-cancer effects, including inhibiting tumor growth and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEMPOL has several advantages for lab experiments. It is stable and easy to handle, making it a convenient compound to work with. It also has a relatively low toxicity, which makes it a safe compound to use in in vitro and in vivo experiments. However, there are also limitations to using TEMPOL. It has a short half-life in vivo, which limits its effectiveness in some applications. In addition, its antioxidant effects can interfere with certain experimental designs, such as those involving the use of reactive oxygen species as signaling molecules.
Direcciones Futuras
There are several future directions for research related to TEMPOL. One area of interest is the development of novel TEMPOL derivatives with improved pharmacological properties. Another area of interest is the use of TEMPOL in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying TEMPOL's effects and to identify new therapeutic applications for this compound.
Conclusion:
In conclusion, TEMPOL is a stable nitroxide radical that has been extensively studied in various scientific fields. It has antioxidant and anti-inflammatory effects, making it a promising candidate for various therapeutic applications. TEMPOL has been used to treat various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has also been used in research related to oxidative stress, free radicals, and reactive oxygen species. Despite its limitations, TEMPOL remains a valuable compound for scientific research, and there are several future directions for research related to this compound.
Métodos De Síntesis
TEMPOL can be synthesized through a two-step process. The first step involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with sodium borohydride to produce 2,2,6,6-tetramethyl-4-hydroxypiperidine. The second step involves the reaction of 2,2,6,6-tetramethyl-4-hydroxypiperidine with 3-chloromethyl-2,4,6-trinitrophenylamine to produce TEMPOL.
Propiedades
Número CAS |
148719-46-4 |
|---|---|
Nombre del producto |
4-Hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide |
Fórmula molecular |
C16H22N5O9 |
Peso molecular |
428.37 g/mol |
InChI |
InChI=1S/C16H22N5O9/c1-14(2)6-16(23,7-15(3,4)21(14)30)8-17-11-9(18(24)25)5-10(19(26)27)13(22)12(11)20(28)29/h5,17,22-23H,6-8H2,1-4H3 |
Clave InChI |
JFMKMCXVSUQYLY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)(CNC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])O)C |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)(CNC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])O)C |
Otros números CAS |
148719-46-4 |
Sinónimos |
4-hydroxy-2,2,6,6-tetramethyl-4-(3-picrylaminomethyl)piperidine N-oxide 4-OH-4-MePNC-piperidine N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



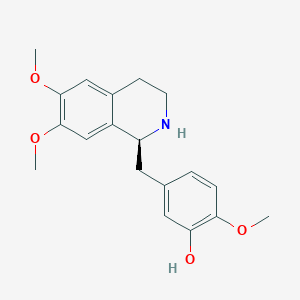
![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)

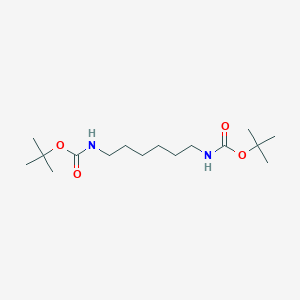
![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

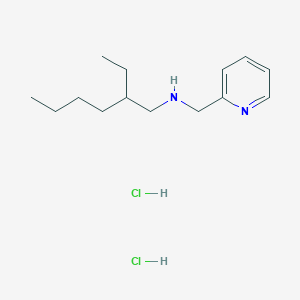
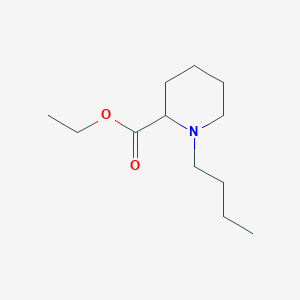
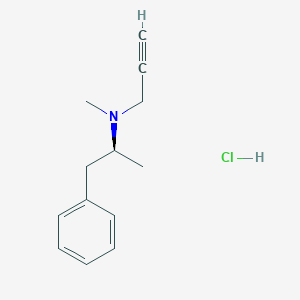

![[6]-Gingerol](/img/structure/B133885.png)

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)
